molecular formula C8H22O2Si2 B094300 1,2-Diethoxy-1,1,2,2-tetramethyldisilane CAS No. 18419-84-6

1,2-Diethoxy-1,1,2,2-tetramethyldisilane

Cat. No.: B094300
CAS No.: 18419-84-6
M. Wt: 206.43 g/mol
InChI Key: GWIVSKPSMYHUAK-UHFFFAOYSA-N
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Description

A4I, also known as Analysis for Innovators, is a compound that has gained significant attention in recent years due to its unique properties and potential applications. This compound is primarily used in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and scientists.

Scientific Research Applications

A4I has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane involves its use as a brominating agent. It is added to an aryl halide in the presence of palladium, leading to the conversion of the aryl halide into a bromide .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of A4I involves several synthetic routes and reaction conditions. One common method is the oxidation of primary alcohols to aldehydes, followed by further oxidation to form the desired compound. This process typically involves the use of inorganic reagents such as chromium trioxide and potassium permanganate . Another method involves the reduction of carboxylic acids to aldehydes, which can then be further processed to obtain A4I .

Industrial Production Methods

On an industrial scale, A4I can be produced through the rearrangement of alkyl hydroperoxides. This method involves the direct air oxidation of hydrocarbons or the addition of hydrogen peroxide to double bonds, followed by sulfuric acid-induced rearrangement . This process is efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

A4I undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.

Common Reagents and Conditions

    Oxidation: Common reagents include chromium trioxide and potassium permanganate. The reaction typically occurs under acidic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. These reactions usually take place under mild conditions to prevent over-reduction.

    Substitution: Halogenation reactions often involve reagents such as chlorine or bromine, with the reaction occurring under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include various aldehydes, ketones, and substituted derivatives of A4I. These products are valuable intermediates for further chemical synthesis and applications.

Comparison with Similar Compounds

A4I can be compared with other similar compounds, such as aldehydes and ketones. While these compounds share some structural similarities, A4I is unique due to its specific reactivity and applications. Similar compounds include formaldehyde, acetaldehyde, and benzaldehyde .

Properties

IUPAC Name

ethoxy-[ethoxy(dimethyl)silyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22O2Si2/c1-7-9-11(3,4)12(5,6)10-8-2/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIVSKPSMYHUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)[Si](C)(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460878
Record name 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18419-84-6
Record name 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18419-84-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In the same manner as in Example 1, change of the average molecular weight of the resulting polysilanes was examined by changing the amount of methyl lithium to be used as a reaction starting compound. The results including those of Example 1 and the yields and properties of the products are shown in Table 1. In Example 4, after the disilane compound and methyl lithium were reacted, the reaction mixture was applied to gas chromatography before heating to confirm that 1,1,2-trimethyl-1,2,2-triethoxydisilane and 1,1,2,2-tetramethyl-1,2-diethoxydisilane were produced. From the reaction mixture of Example 4, no solid was obtained by reprecipitation so that low boiling point compounds were removed under conditions of 180° C. and 1 Torr to give a final product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: How does 1,2-diethoxy-1,1,2,2-tetramethyldisilane interact with aryl bromides in the presence of a palladium catalyst, and what are the downstream effects of this interaction?

A1: In the presence of a palladium catalyst, this compound inserts itself into the carbon-bromine bond of aryl bromides. [] This insertion leads to the formation of aryldimethylsilyl ethers. These ethers can then be readily hydrolyzed under controlled pH conditions to yield the desired aryldimethylsilanols. This palladium-catalyzed silylation offers a mild and efficient method for synthesizing aryldimethylsilanols, which are valuable building blocks in organic synthesis. []

Q2: Can you provide details about the structural characterization of this compound?

A2: While the provided research abstract [] focuses on the application of this compound, it does not delve into its detailed structural characterization. For comprehensive information on its molecular formula, weight, and spectroscopic data, it is recommended to consult resources like chemical databases (e.g., PubChem, ChemSpider) or the supplier's safety data sheet.

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